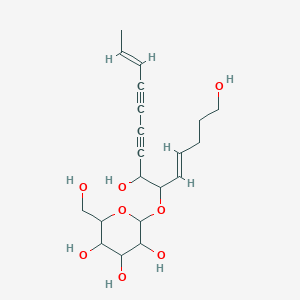

Lobetyolin

描述

属性

分子式 |

C20H28O8 |

|---|---|

分子量 |

396.4 g/mol |

IUPAC 名称 |

2-[(4E,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C20H28O8/c1-2-3-4-5-7-10-14(23)15(11-8-6-9-12-21)27-20-19(26)18(25)17(24)16(13-22)28-20/h2-3,8,11,14-26H,6,9,12-13H2,1H3/b3-2+,11-8+ |

InChI 键 |

MMMUDYVKKPDZHS-FWTOVJONSA-N |

SMILES |

CC=CC#CC#CC(C(C=CCCCO)OC1C(C(C(C(O1)CO)O)O)O)O |

手性 SMILES |

C/C=C/C#CC#CC(C(/C=C/CCCO)OC1C(C(C(C(O1)CO)O)O)O)O |

规范 SMILES |

CC=CC#CC#CC(C(C=CCCCO)OC1C(C(C(C(O1)CO)O)O)O)O |

同义词 |

isolobetyol lobetyolin |

产品来源 |

United States |

Foundational & Exploratory

Lobetyolin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms through which lobetyolin (B1206583), a polyacetylene glycoside primarily isolated from Codonopsis pilosula, exerts its anticancer effects. The document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support further investigation and drug development efforts.

Core Mechanism of Action: Targeting Glutamine Metabolism

A primary and well-documented mechanism of this compound's anticancer activity is its ability to disrupt cancer cell metabolism by inhibiting glutamine uptake.[1][2][3][4][5][6][7][8][9] This is achieved through the specific targeting of the Alanine-Serine-Cysteine Transporter 2 (ASCT2) , also known as Solute Carrier Family 1 Member 5 (SLC1A5).[1][2][3][4][5][7]

Cancer cells exhibit a high demand for glutamine to support rapid proliferation and biosynthesis.[7] ASCT2 is a key transporter responsible for glutamine uptake and is often overexpressed in various cancers, including gastric, breast, and colon cancer.[1][3][4][7] this compound has been shown to markedly reduce both the mRNA and protein expression of ASCT2.[1][2] This inhibition of ASCT2 leads to a cascade of downstream effects:

-

Reduced Glutamine Uptake: Direct inhibition of ASCT2 function curtails the influx of glutamine into the cancer cell.[3][4]

-

Metabolic Stress: Deprived of a critical nutrient, the cancer cells undergo metabolic stress.

-

Induction of Oxidative Stress: The reduction in glutamine, a precursor for the antioxidant glutathione (B108866) (GSH), leads to an accumulation of Reactive Oxygen Species (ROS).[3][5][9]

-

Mitochondria-Mediated Apoptosis: The increase in ROS and metabolic stress triggers the intrinsic (mitochondrial) pathway of apoptosis.[3][5][9]

This central mechanism has been consistently observed across multiple cancer types, positioning ASCT2 as a key molecular target of this compound.[2][3][4][5]

Key Signaling Pathways Modulated by this compound

This compound's anticancer effects are orchestrated through the modulation of several critical signaling pathways that regulate cell proliferation, survival, and metastasis.

The AKT/GSK3β/c-Myc Axis

In gastric and breast cancer cells, this compound has been demonstrated to downregulate ASCT2 expression by suppressing the AKT/GSK3β/c-Myc signaling pathway.[3][4][9][10]

-

AKT and GSK3β Inhibition: this compound suppresses the phosphorylation of AKT (at Ser473) and Glycogen Synthase Kinase 3β (GSK3β at Ser9).[3][5][9]

-

c-Myc Regulation: The transcription factor c-Myc is a known regulator of ASCT2 expression.[4][9] this compound treatment leads to a decrease in overall c-Myc protein expression but promotes the phosphorylation of c-Myc at the Thr58 site, which is associated with its degradation.[3][5][9]

-

ASCT2 Downregulation: The modulation of this pathway culminates in the reduced expression of ASCT2, thereby inhibiting glutamine uptake and triggering apoptosis.[3][4][10] Overexpression of a constitutively active form of AKT (Myr-AKT) has been shown to reverse the this compound-induced downregulation of c-Myc and ASCT2, confirming the pathway's role.[4]

Figure 1: this compound's primary signaling cascade leading to apoptosis.

Induction of Mitochondrial Apoptosis

The disruption of glutamine metabolism and subsequent increase in ROS production by this compound directly activates the mitochondrial pathway of apoptosis.[3][5][9] This is characterized by:

-

Altered Mitochondrial Membrane Potential: this compound treatment leads to a reduction in the mitochondrial membrane potential.[5][9]

-

Modulation of Bcl-2 Family Proteins: It increases the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[9][11]

-

Caspase Activation: The changes in the mitochondrial membrane lead to the release of cytochrome c, which in turn activates a caspase cascade, including the cleavage and activation of caspase-9 and caspase-3.[9][11]

-

PARP Cleavage: Activated caspase-3 leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[7]

Figure 2: Mitochondrial apoptosis pathway induced by this compound.

Inhibition of Epithelial-Mesenchymal Transition (EMT) in Lung Cancer

In the context of lung cancer, this compound has been shown to inhibit metastasis by suppressing the EMT process.[12][13][14][15] This is a critical mechanism as EMT is integral to cancer cell invasion and migration.

-

Upregulation of E-cadherin: this compound treatment increases the expression of the epithelial marker E-cadherin.[12][13]

-

Downregulation of Vimentin (B1176767) and MMP9: Concurrently, it decreases the expression of the mesenchymal marker vimentin and matrix metalloproteinase 9 (MMP9), an enzyme crucial for extracellular matrix degradation during invasion.[12][13][14][15]

-

Synergy with Cisplatin: this compound enhances the therapeutic efficacy of the conventional chemotherapy drug cisplatin, showing a stronger combined effect in inhibiting lung cancer cell proliferation, migration, and invasion.[12][13]

Role of p53 in Colon Cancer

In HCT-116 colon cancer cells, the tumor suppressor protein p53 appears to play a governing role in this compound-induced apoptosis.[7] this compound's effect was associated with the expression of p21 and Bax and the transport of p53 to the nucleus.[7] Interestingly, the chemical inhibition of p53 was found to promote the inhibitory effect of this compound on ASCT2-mediated apoptosis, suggesting a complex regulatory relationship that warrants further investigation.[7]

Quantitative Data Summary

The following tables summarize the quantitative data on this compound's effects from various studies. It is important to note that IC50 values are cell-line dependent.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | Parameter | Value (µM) | Reference |

|---|---|---|---|---|

| Lung Cancer | NCI-H292 | IC50 (Hypothetical) | ~20-30 | [16] |

| Lung Cancer | A549 | IC50 | 5.7 | [17] |

| Colon Cancer | HCT-116 | Effective Concentration | 10 - 40 | [7][17] |

| Gastric Cancer | MKN-45 | Effective Concentration | 10 - 40 | [3][5][17] |

| Gastric Cancer | MKN-28 | Effective Concentration | 10 - 40 | [3][5][17] |

| Breast Cancer | MDA-MB-231 | Effective Concentration | 10 - 40 | [4][10] |

| Breast Cancer | MDA-MB-468 | Effective Concentration | 10 - 40 |[4][10] |

Table 2: Summary of this compound's Molecular Effects

| Cancer Type | Cell Line(s) | Target/Process | Effect Observed |

|---|---|---|---|

| Gastric, Breast | MKN-45, MKN-28, MDA-MB-231 | p-AKT (Ser473), p-GSK3β (Ser9) | Concentration-dependent decrease[3][4][9] |

| Gastric, Breast | MKN-45, MKN-28, MDA-MB-231 | c-Myc, ASCT2 | Concentration-dependent decrease[3][4][9] |

| Gastric, Breast | MKN-45, MKN-28, MDA-MB-231 | Bax, Cleaved Caspase-3/9 | Concentration-dependent increase[9][11] |

| Gastric, Breast | MKN-45, MKN-28, MDA-MB-231 | Bcl-2 | Concentration-dependent decrease[9][11] |

| Gastric | MKN-45, MKN-28 | ROS, Mitochondrial Apoptosis | Concentration-dependent increase[3][5][9] |

| Lung | A549 | E-cadherin | Increased expression[12][13] |

| Lung | A549 | Vimentin, MMP9 | Decreased expression[12][13] |

| Colon | HCT-116 | Apoptosis | Concentration-dependent increase[7] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to elucidate this compound's mechanism of action. Researchers should optimize these protocols for their specific experimental conditions.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MKN-45, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

-

Cell Treatment & Lysis: Treat cells with this compound for the desired time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 30-50 µg) per sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., ASCT2, p-AKT, total-AKT, c-Myc, Bax, Bcl-2, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

Figure 3: Standard experimental workflow for Western Blot analysis.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

-

Cell Treatment: Treat cells with various concentrations of this compound for 24 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion and Future Directions

This compound presents a compelling profile as a potential anticancer agent with a multi-targeted mechanism of action. Its primary strategy involves the disruption of glutamine metabolism via the downregulation of the ASCT2 transporter, a mechanism regulated by the AKT/GSK3β/c-Myc axis. This leads to oxidative stress and the induction of mitochondria-mediated apoptosis. Furthermore, its ability to inhibit EMT in lung cancer highlights its potential to suppress metastasis.

Future research should focus on:

-

In Vivo Efficacy and Toxicity: Comprehensive studies are needed to evaluate the efficacy, toxicity, and pharmacokinetic profile of this compound in various preclinical animal models.[1][2]

-

Combination Therapies: Further exploration of synergistic effects with other chemotherapeutic agents, as demonstrated with cisplatin, could lead to more effective treatment regimens.[12][13]

-

Elucidation of Complex Interactions: The precise role of p53 in mediating this compound's effects in colon cancer and other cancer types requires more detailed investigation.[7]

-

Drug Development: Considering its targeted mechanism, this compound and its structural analogs are promising candidates for further development as novel anticancer therapeutics.[1][2]

References

- 1. researchgate.net [researchgate.net]

- 2. Anticancer Properties of this compound, an Essential Component of Radix Codonopsis (Dangshen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound inhibits the proliferation of breast cancer cells via ASCT2 down-regulation-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound induces apoptosis of colon cancer cells by inhibiting glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer Properties of this compound, an Essential Component of Radix Codonopsis (Dangshen) - ProQuest [proquest.com]

- 9. This compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ovid.com [ovid.com]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. This compound suppressed lung cancer in a mouse model by inhibiting epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound suppressed lung cancer in a mouse model by inhibiting epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ejh.it [ejh.it]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

Lobetyolin: A Technical Examination of its Antioxidant and Free Radical Scavenging Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobetyolin (B1206583), a polyacetylenic glycoside primarily extracted from the root of Codonopsis pilosula, has garnered scientific interest for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects.[1] Emerging evidence suggests that this compound also possesses significant antioxidant and free radical scavenging properties, positioning it as a molecule of interest for further investigation in the context of oxidative stress-related pathologies. This technical guide provides a comprehensive overview of the current understanding of this compound's antioxidant capacity, detailing the experimental evidence, underlying molecular mechanisms, and standardized protocols for its evaluation.

Quantitative Antioxidant Capacity of this compound

The direct free radical scavenging activity of this compound has been evaluated using various in vitro assays. However, a notable gap exists in the scientific literature regarding the specific IC50 values for pure, isolated this compound in common antioxidant assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Most of the available quantitative data pertains to extracts of plants known to be rich in this compound, such as Codonopsis pilosula. While these extracts demonstrate antioxidant activity, the precise contribution of this compound to this effect is not definitively quantified.

The table below summarizes the available data for a Codonopsis pilosula leaf extract, which is noted to be rich in this compound. It is crucial to interpret this data with the understanding that it reflects the synergistic or combined effects of all constituents within the extract and not solely the activity of this compound.

| Sample | Assay | IC50 Value (µg/mL) | Notes |

| Codonopsis pilosula Leaf Extract (rich in this compound) | DPPH | ~13.7 | Data is for a whole leaf extract and represents the combined antioxidant effect of all its constituents, including but not limited to this compound. |

| Codonopsis pilosula Leaf Extract (rich in this compound) | ABTS | ~11.2 | Data is for a whole leaf extract and represents the combined antioxidant effect of all its constituents, including but not limited to this compound. |

Molecular Mechanisms of Action: The Role of Nrf2 Signaling

The antioxidant effects of many phytochemicals are not limited to direct radical scavenging but also involve the modulation of endogenous antioxidant defense systems. The Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway is a critical regulator of cellular redox homeostasis.

Interestingly, studies on this compound have revealed a complex and potentially context-dependent interaction with the Nrf2 pathway. In a study on gastric cancer cells, treatment with this compound resulted in a reduction in the total protein levels of Nrf2.[2] This finding suggests that in a cancerous context, this compound may exert a pro-oxidant effect, leading to increased reactive oxygen species (ROS) and subsequent apoptosis of cancer cells.[2]

Conversely, many compounds with structures similar to this compound are known to activate the Nrf2 pathway in normal cells, leading to the upregulation of a suite of antioxidant and cytoprotective genes. This apparent contradiction highlights the need for further research to elucidate the precise mechanism of action of this compound on the Nrf2 pathway in non-cancerous cells and its potential for therapeutic applications in diseases characterized by oxidative stress.

Experimental Protocols

The following are detailed methodologies for key in vitro antioxidant assays that can be employed to evaluate the antioxidant and free radical scavenging properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol

-

This compound

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store the solution in an amber bottle in the dark to prevent degradation.

-

Sample and Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). From this stock, prepare a series of dilutions to obtain a range of concentrations for testing. Prepare a similar dilution series for the positive control.

-

Assay Procedure:

-

Add 100 µL of the various concentrations of the this compound sample or positive control to the wells of a 96-well plate.

-

For the blank, add 100 µL of the solvent.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Methanol or Phosphate Buffered Saline (PBS)

-

This compound

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS•+ Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

-

Working Solution Preparation: Dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample and Standard Preparation: Prepare a stock solution of this compound and a range of dilutions. Prepare similar dilutions for the positive control.

-

Assay Procedure:

-

Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

-

Add 10 µL of the various concentrations of the this compound sample or positive control.

-

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of scavenging is calculated as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizations

Signaling Pathway

Caption: Proposed interaction of this compound with the Keap1-Nrf2 signaling pathway.

Experimental Workflow

Caption: General experimental workflow for in vitro antioxidant assays.

Conclusion

This compound exhibits promising antioxidant properties, although the precise mechanisms and quantitative measures of its direct radical scavenging activity require further investigation with the pure compound. The existing data from this compound-rich extracts suggests a potential for free radical neutralization. The interaction of this compound with the Nrf2 signaling pathway appears to be complex and may differ between normal and cancerous cells, indicating a dual role as a potential antioxidant in some contexts and a pro-oxidant in others. This technical guide provides a foundation for researchers to design and execute further studies to fully elucidate the antioxidant profile of this compound and its therapeutic potential.

References

In Vivo Anti-inflammatory Effects of Lobetyolin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo anti-inflammatory effects of Lobetyolin, a polyacetylene glycoside primarily found in Codonopsis pilosula. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

This compound has demonstrated significant anti-inflammatory effects across various in vivo models. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: Efficacy of this compound in a Lipopolysaccharide (LPS)-Induced Sepsis Mouse Model

| Parameter | Treatment Group | Result | Percentage Change vs. LPS Group | Reference |

| Survival Rate | LPS + this compound | Significantly increased | - | [1] |

| Serum TNF-α | LPS + this compound | Remarkably reduced | - | [1] |

| Serum IL-1β | LPS + this compound | Remarkably reduced | - | [1] |

| Serum IL-6 | LPS + this compound | Remarkably reduced | - | [1] |

Table 2: Efficacy of Topical this compound in an Imiquimod (B1671794) (IMQ)-Induced Psoriasis-Like Skin Inflammation Mouse Model

| Parameter | Treatment Group | Result | Percentage Change vs. IMQ Group | Reference |

| Keratinocyte Proliferation (Ki67 marker) | IMQ + this compound | Significantly reduced | - | [2] |

| CD45+ Immune Cell Infiltration | IMQ + this compound | Reduced | - | [2] |

Table 3: Effects of this compound on Inflammatory Markers in Hyperlipidemic Mice

| Parameter | Treatment Group | Result | Correlation | Reference |

| IL-6 | This compound | Reduced | Negatively correlated with beneficial gut microbiota | [3][4] |

| IFN-γ | This compound | Reduced | Negatively correlated with beneficial gut microbiota | [3][4] |

| TNF-α | This compound | Reduced | Negatively correlated with beneficial gut microbiota | [3][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key in vivo experimental protocols used to evaluate the anti-inflammatory properties of this compound.

LPS-Induced Sepsis in Mice

This model is a widely accepted method for studying systemic inflammation.

-

Animal Model: Male C57BL/6 mice are commonly used.[2]

-

Acclimatization: Animals are housed under specific pathogen-free conditions with controlled light-dark cycles, temperature, and humidity, and provided with ad libitum access to standard chow and water.[2]

-

Treatment Administration: Mice receive pretreatment with intraperitoneal injections of this compound.[1]

-

Induction of Sepsis: Sepsis is induced by a subsequent intraperitoneal injection of lipopolysaccharide (LPS).[1]

-

Sample Collection and Analysis:

-

Peripheral blood is collected to measure levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA.[1]

-

Survival rates are monitored and recorded at various time intervals.[1]

-

Lung and liver tissues are collected for histological analysis to assess inflammatory cell infiltration.[1]

-

Peritoneal macrophages can be isolated for further in vitro analysis, such as RNA sequencing.[1]

-

Imiquimod (IMQ)-Induced Psoriasis-Like Skin Inflammation in Mice

This model mimics the key pathological features of human psoriasis.

-

Animal Model: Male C57BL/6 mice (8 weeks old) are utilized.[2]

-

Induction of Psoriasis: A daily topical application of imiquimod (IMQ) cream is administered to the shaved back skin of the mice.[2]

-

Treatment Groups:

-

Control (vehicle)

-

IMQ alone

-

IMQ + topical this compound (e.g., 1 mM and 10 mM)

-

IMQ + positive control (e.g., anti-IL-23p19 antibody)[2]

-

-

Assessment of Inflammation:

-

Skin homeostasis is evaluated by monitoring genes associated with keratinocyte proliferation and differentiation.[2][5]

-

Immunohistochemistry is performed to detect proliferation markers like Ki67 and infiltration of immune cells (e.g., CD45+ cells).[2]

-

Gene and metabolite analysis related to signaling pathways (e.g., PPAR, linoleic acid metabolism) is conducted.[2][5]

-

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the molecular mechanisms of this compound's anti-inflammatory action and the general workflow of the in vivo experiments.

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways.

References

- 1. This compound protects mice against LPS-induced sepsis by downregulating the production of inflammatory cytokines in macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound alleviates IMQ-induced psoriasis-like skin inflammation by maintaining the homeostasis of the skin and inhibiting the inflammatory cytokines in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound alleviates IMQ‑induced psoriasis‑like skin inflammation by maintaining the homeostasis of the skin and inhibiting the inflammatory cytokines in dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Lobetyolin: A Comprehensive Technical Guide to its Immunomodulatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobetyolin (B1206583) is a naturally occurring polyacetylene glycoside predominantly isolated from the root of Codonopsis pilosula, a perennial herb widely used in traditional medicine.[1][2] Emerging scientific evidence has illuminated the potent immunomodulatory and anti-inflammatory activities of this compound, positioning it as a compelling candidate for therapeutic development in a range of inflammatory and autoimmune conditions.[1] This technical guide provides an in-depth analysis of the mechanisms through which this compound modulates the immune response, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Core Mechanism of Action: Attenuation of Pro-inflammatory Responses

This compound exerts its immunomodulatory effects primarily by suppressing the production of key pro-inflammatory cytokines and modulating critical intracellular signaling cascades.[1][3] This activity has been demonstrated in various preclinical models, including lipopolysaccharide (LPS)-induced sepsis and imiquimod (B1671794) (IMQ)-induced psoriasis.[1][4][5] The primary cellular targets of this compound's anti-inflammatory action appear to be macrophages and dendritic cells (DCs), which are pivotal in the initiation and propagation of inflammatory responses.[1][2]

Quantitative Data on Immunomodulatory Effects

The efficacy of this compound in reducing the expression and secretion of pro-inflammatory cytokines has been quantified in several studies. The following tables summarize key findings from preclinical models.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in LPS-Induced Sepsis Mouse Model

| Cytokine | Treatment Group | Concentration | Reduction vs. LPS Control | Reference |

| TNF-α | This compound Pre-treatment | Not Specified | Significant | [1][4] |

| IL-6 | This compound Pre-treatment | Not Specified | Significant | [1][4] |

| IL-1β | This compound Pre-treatment | Not Specified | Significant | [1][4] |

Table 2: Effect of this compound on Gene Expression in IMQ-Induced Psoriasis-like Skin Inflammation in Dendritic Cells

| Signaling Pathway | Key Downregulated Genes | Fold Change vs. IMQ Control | Reference |

| IL-17 Signaling | Il23a | Significant Reduction | [6] |

| TNF Signaling | Tnf, Jun, Cxcl1 | Significant Reduction | [6] |

| MAPK Signaling | Jun, Tnf, Dusp8 | Significant Reduction | [6] |

Modulation of Key Signaling Pathways

This compound's ability to suppress inflammatory responses is intrinsically linked to its modulation of key intracellular signaling pathways. The primary pathways implicated are the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

MAPK Signaling Pathway

The MAPK cascade is a critical regulator of cellular responses to external stimuli, including inflammatory triggers. In the context of inflammation, the p38, JNK, and ERK subfamilies are particularly important. Research suggests that this compound can inhibit the activation of these kinases, thereby preventing the downstream transcription of pro-inflammatory genes.[6]

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the expression of a vast array of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Evidence suggests that this compound can interfere with this process, preventing NF-κB activation.[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's immunomodulatory effects.

In Vivo LPS-Induced Sepsis Model

This protocol outlines the induction of sepsis in mice and the subsequent evaluation of this compound's protective effects.

Methodology:

-

Animal Housing: House mice in a controlled environment with a 12-hour light-dark cycle and ad libitum access to food and water.

-

Pre-treatment: Administer this compound via intraperitoneal (i.p.) injection at the desired concentration. The control group receives a vehicle control (e.g., PBS).

-

Sepsis Induction: After a specified pre-treatment period (e.g., 2 hours), induce sepsis by i.p. injection of Lipopolysaccharide (LPS).

-

Monitoring and Sample Collection: Monitor the survival rate of the mice over a set period. At designated time points, collect blood and tissue samples for further analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol details the measurement of cytokine levels in serum or cell culture supernatants.

Methodology:

-

Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubate overnight.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

-

Sample Incubation: Add standards and samples (serum or supernatant) to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour.

-

Enzyme Conjugate: Wash the plate and add an enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 30 minutes.

-

Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB).

-

Signal Detection: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

This protocol describes the quantification of mRNA levels of target genes.

Methodology:

-

RNA Isolation: Extract total RNA from cells or tissues using a suitable RNA isolation kit according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

-

qPCR Reaction: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH), and a SYBR Green master mix.

-

Thermal Cycling: Perform the qPCR using a real-time PCR system with appropriate thermal cycling conditions.

-

Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.[1]

Conclusion and Future Directions

This compound has demonstrated significant potential as a modulator of the immune response, primarily through its ability to suppress pro-inflammatory cytokine production and inhibit key inflammatory signaling pathways such as MAPK and NF-κB. The data presented in this guide underscore its therapeutic promise for a variety of inflammatory conditions.

Future research should focus on elucidating the precise molecular targets of this compound within these signaling cascades. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its safety profile in more complex preclinical models, will be crucial for its translation into clinical applications. The development of optimized delivery systems could also enhance its therapeutic efficacy. For drug development professionals, this compound represents a promising natural product lead for the design of novel anti-inflammatory agents.

References

- 1. This compound alleviates IMQ-induced psoriasis-like skin inflammation by maintaining the homeostasis of the skin and inhibiting the inflammatory cytokines in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound protects mice against LPS-induced sepsis by downregulating the production of inflammatory cytokines in macrophage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of this compound on xanthine oxidase activity in vitro and in vivo: weak and mixed inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. This compound alleviates IMQ‑induced psoriasis‑like skin inflammation by maintaining the homeostasis of the skin and inhibiting the inflammatory cytokines in dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Single-cell sequencing of tumor-associated macrophages in a Drosophila model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analytical workflow profiling gene expression in murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unveiling the Neuroprotective Potential of Luteolin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, present a significant and growing challenge to global health. The quest for effective therapeutic agents has led to a surge of interest in naturally occurring compounds with neuroprotective properties. Among these, the flavonoid Luteolin (B72000) has emerged as a promising candidate, demonstrating a remarkable ability to counteract the multifaceted pathological processes underlying neurodegeneration. This technical guide provides an in-depth exploration of the neuroprotective effects of Luteolin, focusing on its mechanisms of action, key signaling pathways, and the experimental evidence supporting its therapeutic potential.

Luteolin, a common flavonoid found in various fruits and vegetables, exhibits a range of pharmacological activities, including potent anti-inflammatory, antioxidant, and anti-apoptotic properties.[1][2] These attributes are central to its neuroprotective capacity, enabling it to mitigate neuronal damage and promote cell survival in the face of diverse insults. This document will delve into the molecular intricacies of Luteolin's action, offering a comprehensive resource for researchers and drug development professionals seeking to harness its therapeutic promise.

Core Mechanisms of Luteolin's Neuroprotective Action

Luteolin's neuroprotective effects are not mediated by a single mechanism but rather through a concerted modulation of multiple cellular processes. The primary modes of action identified in preclinical studies include the suppression of oxidative stress, inhibition of inflammatory processes, and prevention of apoptosis.[1]

Anti-inflammatory Effects: Neuroinflammation is a key contributor to the pathogenesis of neurodegenerative diseases.[3] Luteolin has been shown to suppress neuroinflammatory responses by inhibiting the activation of immune cells in the brain, such as microglia and astrocytes.[4] It effectively reduces the production of pro-inflammatory cytokines and mediators, thereby dampening the inflammatory cascade that leads to neuronal damage.[3]

Antioxidant Activity: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a major driver of neuronal cell death in neurodegenerative conditions.[5] Luteolin acts as a potent antioxidant by directly scavenging ROS and enhancing the expression of endogenous antioxidant enzymes.[6][7] This dual action helps to restore redox homeostasis and protect neurons from oxidative damage.

Anti-apoptotic Properties: Apoptosis, or programmed cell death, is a critical process in the removal of damaged or unwanted cells. However, in neurodegenerative diseases, the apoptotic machinery can become dysregulated, leading to the premature death of neurons.[8] Luteolin has been demonstrated to interfere with apoptotic pathways by modulating the expression of key regulatory proteins, such as those in the Bcl-2 family, and inhibiting the activation of caspases, the executioners of apoptosis.[1][9]

Quantitative Data on the Neuroprotective Effects of Luteolin

The following tables summarize key quantitative data from various in vitro and in vivo studies, illustrating the dose-dependent and context-specific neuroprotective efficacy of Luteolin.

Table 1: In Vitro Neuroprotective Effects of Luteolin

| Cell Line | Insult/Model | Luteolin Concentration | Key Findings | Reference |

| HT-22 Mouse Hippocampal Cells | Glutamate-induced oxidative stress | 5–50 µM | Restored cell viability, reduced ROS production, and decreased mitochondrial superoxide (B77818) levels. | [10] |

| Rat Pheochromocytoma (PC12) Cells | Aβ₂₅₋₃₅-induced apoptosis | Not specified | Downregulated Bax and caspase-3 expression, and upregulated Bcl-2 expression. | [1] |

| Primary Cultured Rat Cortical Cells | H₂O₂ or xanthine/xanthine oxidase-induced oxidative damage | Not specified | Attenuated oxidative damage, reduced intracellular ROS, and inhibited caspase-3 activation. | [6][7] |

| Rat Pheochromocytoma (PC12) Cells | 6-hydroxydopamine (6-OHDA)-induced cytotoxicity | 3.13, 6.25, 12.5, 25, 50 µM | Markedly attenuated cell viability loss in a concentration-dependent manner and suppressed the apoptotic rate. | [9] |

| Primary Cultured Neurons (Mouse) | Scratch model of traumatic brain injury | Not specified | Lowered intracellular ROS levels and increased neuron survival. | [11][12] |

| Rat Cerebral Cortex | Acetamiprid-induced neurotoxicity | 50 mg/kg | Mitigated oxidative stress by enhancing the activities of antioxidant enzymes (SOD and CAT). |

Table 2: In Vivo Neuroprotective Effects of Luteolin

| Animal Model | Disease Model | Luteolin Dosage | Key Findings | Reference |

| Rats | Chronic cerebral hypoperfusion | Not specified | Attenuated cognitive impairment. | [1] |

| Mice | Traumatic Brain Injury (TBI) | Not specified | Ameliorated neurological deficits, reduced brain water content, and decreased neuronal apoptosis. Restored glutathione (B108866) peroxidase (GPx) activity. | [11][12] |

| Mice | Intracerebral Hemorrhage (ICH) | 5, 10, 20 mg/kg | Alleviated brain edema and ameliorated neurobehavioral dysfunction and memory loss. | [13][14] |

| Mice | Aβ₁₋₄₂-induced Alzheimer's Disease | 80 mg/kg/day for two weeks | Inhibited the activation of JNK, p38, GFAP, and Iba-1. Attenuated the expression of inflammatory markers (p-NF-kB p65, TNF-α, IL-1β). Reduced the expression of pro-apoptotic markers (Bax, Caspase-3, Cox-2). | [15][16] |

| Rats | Chronic cerebral hypoperfusion (2-VO) | 50 mg/kg and 100 mg/kg b.w. | Improved memory in object recognition and Morris water maze tests. Activated the PI3K/Akt signaling pathway. | [17][18] |

Key Signaling Pathways Modulated by Luteolin

Luteolin exerts its neuroprotective effects by modulating several critical intracellular signaling pathways that regulate cell survival, inflammation, and antioxidant responses. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.

The Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a primary regulator of cellular antioxidant defenses.[5] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to their transcription.[11][13] Luteolin has been shown to activate the Nrf2-ARE pathway, thereby enhancing the cell's capacity to combat oxidative stress.[11][13][19]

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and inhibits apoptosis.[20] Activation of this pathway by growth factors or other stimuli leads to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates several pro-apoptotic proteins, such as Bad and caspase-9. Luteolin has been demonstrated to activate the PI3K/Akt pathway, contributing to its neuroprotective and anti-apoptotic effects.[17][18][21]

The MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of protein kinases that regulate a wide range of cellular processes, including inflammation, apoptosis, and cell survival. The MAPK family includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. While ERK activation is generally associated with cell survival, the activation of JNK and p38 is often linked to apoptosis and inflammation. Luteolin has been shown to modulate MAPK signaling, often by inhibiting the pro-inflammatory and pro-apoptotic JNK and p38 pathways.[6][15]

Experimental Protocols

A variety of in vitro and in vivo experimental models have been employed to investigate the neuroprotective effects of Luteolin. These models are essential for elucidating its mechanisms of action and for evaluating its therapeutic potential.

In Vitro Models

-

Cell Lines: Commonly used neuronal cell lines include HT-22 (mouse hippocampal), PC12 (rat pheochromocytoma), and SH-SY5Y (human neuroblastoma). These cell lines are valuable for initial screening and mechanistic studies.[9][10][22]

-

Primary Neuronal Cultures: Primary cultures of cortical or hippocampal neurons from rodents provide a more physiologically relevant model for studying neuronal responses to Luteolin.[6][7]

-

Induction of Neuronal Damage: Neurotoxicity is typically induced using various agents, including:

-

Glutamate: To model excitotoxicity.[10]

-

Amyloid-beta (Aβ) peptides: To mimic Alzheimer's disease pathology.[1]

-

6-hydroxydopamine (6-OHDA): To induce dopaminergic neuron death, modeling Parkinson's disease.[9]

-

Oxygen-glucose deprivation/reoxygenation (OGD/R): To simulate ischemic-reperfusion injury.[23]

-

Key In Vitro Assays

-

Cell Viability Assays (e.g., MTT, LDH): To quantify the protective effect of Luteolin against cytotoxic insults.

-

Measurement of Reactive Oxygen Species (ROS): Using fluorescent probes like DCFH-DA to assess antioxidant activity.

-

Apoptosis Assays (e.g., TUNEL staining, caspase activity assays, flow cytometry with Annexin V/PI): To determine the anti-apoptotic effects of Luteolin.[6][9]

-

Western Blotting: To measure the expression and phosphorylation status of key proteins in signaling pathways (e.g., Nrf2, Akt, MAPKs, Bcl-2 family proteins).[1][13]

-

Immunofluorescence/Immunocytochemistry: To visualize the subcellular localization of proteins and cellular morphology.[15]

-

Mitochondrial Function Assays (e.g., JC-1, MitoSOX): To assess mitochondrial membrane potential and mitochondrial ROS production.[10][13]

In Vivo Models

-

Animal Models of Neurodegenerative Diseases:

-

Alzheimer's Disease: Intracerebroventricular (i.c.v.) injection of Aβ peptides in mice or the use of transgenic mouse models (e.g., 3xTg-AD).[15][24]

-

Parkinson's Disease: Injection of neurotoxins like MPTP or 6-OHDA in rodents.

-

Traumatic Brain Injury (TBI): Models such as the controlled cortical impact (CCI) or weight-drop models.[11][12]

-

Cerebral Ischemia: Models like middle cerebral artery occlusion (MCAO) or two-vessel occlusion (2-VO).[17][18]

-

Intracerebral Hemorrhage (ICH): Injection of autologous blood into the brain.[13][14]

-

Key In Vivo Assessments

-

Behavioral Tests: To evaluate cognitive function (e.g., Morris water maze, object recognition test) and motor function (e.g., rotarod test).[17][18]

-

Histology and Immunohistochemistry: To examine brain tissue for neuronal loss, apoptosis (e.g., TUNEL staining), inflammation (e.g., staining for microglia and astrocytes), and protein aggregation.

-

Biochemical Analyses: Measurement of oxidative stress markers (e.g., MDA, GSH), inflammatory cytokines (e.g., TNF-α, IL-1β), and key signaling proteins in brain tissue homogenates.[11]

Experimental Workflow for Investigating Luteolin's Neuroprotective Effects

The following diagram illustrates a typical experimental workflow for investigating the neuroprotective effects of Luteolin, from initial in vitro screening to in vivo validation.

Conclusion

The body of evidence presented in this technical guide strongly supports the neuroprotective potential of Luteolin. Its ability to concurrently target multiple pathological pathways, including oxidative stress, neuroinflammation, and apoptosis, makes it a highly attractive candidate for the development of novel therapies for a range of neurodegenerative diseases. The detailed information on its mechanisms of action, the quantitative data from preclinical studies, and the established experimental protocols provide a solid foundation for future research and drug development efforts. Further investigation, particularly well-designed clinical trials, is warranted to translate the promising preclinical findings into effective treatments for patients suffering from these devastating disorders.

References

- 1. Luteolin for neurodegenerative diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent updates on neuropharmacological effects of luteolin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amyotrophic Lateral Sclerosis | Therapeutic potential of luteolin in neurodegenerative disorders: targeting Nrf2, NFĸB, MAPK, and JAK-STAT pathways to combat neuroinflammation and apoptosis | springermedicine.com [springermedicine.com]

- 4. Neuroprotective effects of flavone luteolin in neuroinflammation and neurotrauma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Protection of Cultured Cortical Neurons by Luteolin against Oxidative Damage through Inhibition of Apoptosis and Induction of Heme Oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Neuroprotective effects of luteolin against apoptosis induced by 6-hydroxydopamine on rat pheochromocytoma PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective mechanisms of luteolin in glutamate-induced oxidative stress and autophagy-mediated neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Luteolin provides neuroprotection in models of traumatic brain injury via the Nrf2-ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Luteolin Exerts Neuroprotection via Modulation of the p62/Keap1/Nrf2 Pathway in Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Luteolin Exerts Neuroprotection via Modulation of the p62/Keap1/Nrf2 Pathway in Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Deciphering the Potential Neuroprotective Effects of Luteolin against Aβ1–42-Induced Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Deciphering the Potential Neuroprotective Effects of Luteolin against Aβ1-42-Induced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Luteolin Attenuates Cognitive Dysfunction Induced By Chronic Cerebral Hypoperfusion Through the Modulation of The PI3K/Akt Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Luteolin Attenuates Cognitive Dysfunction Induced By Chronic Cerebral Hypoperfusion Through the Modulation of The PI3K/Akt Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Therapeutic potential of luteolin in neurodegenerative disorders: targeting Nrf2, NFĸB, MAPK, and JAK-STAT pathways to combat neuroinflammation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Connectivity map identifies luteolin as a treatment option of ischemic stroke by inhibiting MMP9 and activation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Luteolin alleviates oxygen-glucose deprivation/reoxygenation-induced neuron injury by regulating NLRP3/IL-1β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Protective effects of luteolin against amyloid beta-induced oxidative stress and mitochondrial impairments through peroxisome proliferator-activated receptor γ-dependent mechanism in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Lobetyolin in Regulating the AKT/GSK3β/c-Myc Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobetyolin (B1206583), a polyacetylene glycoside primarily isolated from the roots of Codonopsis pilosula, has emerged as a compound of significant interest in oncology research.[1] Accumulating evidence suggests that this compound exerts potent anti-tumor effects across various cancer types, including gastric, colon, and breast cancer, by modulating key cellular signaling pathways.[2][3][4] This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound's activity, with a specific focus on its role in the regulation of the critical AKT/GSK3β/c-Myc signaling cascade. This pathway is a central regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Understanding how this compound interfaces with this network is crucial for its development as a potential therapeutic agent.

Mechanism of Action: Targeting Glutamine Metabolism through AKT/GSK3β/c-Myc

This compound's anti-cancer activity is significantly attributed to its ability to induce apoptosis and inhibit cell proliferation by disrupting glutamine metabolism.[5][6] A key target in this process is the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a primary transporter of glutamine into cancer cells.[2][6] this compound has been shown to downregulate the expression of ASCT2, thereby starving cancer cells of a crucial nutrient required for their rapid growth and proliferation.[3][7]

The regulation of ASCT2 by this compound is orchestrated through the AKT/GSK3β/c-Myc signaling pathway.[3] The transcription factor c-Myc is a known upregulator of ASCT2.[3] The stability and activity of c-Myc are, in turn, controlled by the upstream kinases AKT and Glycogen Synthase Kinase 3β (GSK3β). In many cancer cells, a constitutively active AKT pathway leads to the phosphorylation and inactivation of GSK3β.[8][9] This prevents GSK3β from phosphorylating c-Myc at threonine-58, a modification that targets c-Myc for proteasomal degradation.[10] Consequently, c-Myc remains stable and transcriptionally active, driving the expression of its target genes, including ASCT2.

This compound disrupts this oncogenic signaling by inhibiting the phosphorylation of AKT at serine-473 and subsequently reducing the inhibitory phosphorylation of GSK3β at serine-9.[2][3] This restores the activity of GSK3β, leading to the phosphorylation of c-Myc at threonine-58 and its subsequent degradation.[3] The resulting decrease in c-Myc levels leads to the downregulation of ASCT2, reduced glutamine uptake, and ultimately, the induction of apoptosis and inhibition of tumor growth.[2][3]

Figure 1: this compound's mechanism of action on the AKT/GSK3β/c-Myc pathway.

Quantitative Data

The anti-cancer effects of this compound have been quantified in various studies. The following tables summarize key findings on its cytotoxicity and in vivo efficacy.

Table 1: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Cancer | 5.7 | [1] |

| HCT116 | Colon Cancer | 10-40 (Effective Range) | [1] |

| MKN-45 | Gastric Cancer | Concentration-dependent | [1][2] |

| MKN-28 | Gastric Cancer | Concentration-dependent | [1][2] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Cancer Model | Treatment | Outcome | Reference |

| HCT-116 Xenograft (Colon) | 10, 20, 40 mg/kg this compound | Significant inhibition of tumor volume | [5] |

| MKN-45 Xenograft (Gastric) | Not specified | Effective restraint of tumor growth | [2] |

| A549 Xenograft (Lung) | This compound with Cisplatin (DDP) | Synergistic inhibition of tumor growth | [11] |

Table 3: Effect of this compound on Apoptosis

| Cell Line | Treatment | Observation | Reference |

| HCT-116 | 20 and 40 µmol/L this compound | Notable increase in TUNEL-positive cells | [5] |

| HCT-116 | 10, 20, 40 µmol/L this compound | Concentration-dependent increase in early and late apoptosis | [5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the role of this compound in regulating the AKT/GSK3β/c-Myc pathway.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[13]

-

Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).[13]

-

MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[13] Incubate for 1.5 to 4 hours at 37°C.[13][14]

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 130-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[13][15]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at a wavelength between 570-590 nm using a microplate reader.[13]

Figure 2: Workflow for the MTT cell viability assay.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.[1]

-

Protein Extraction: Lyse this compound-treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.[1]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[1]

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.[16][17]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated AKT, GSK3β, c-Myc, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[16][17]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]

Figure 3: General workflow for Western blot analysis.

Immunofluorescence Staining

Immunofluorescence is used to visualize the subcellular localization of specific proteins.[18]

-

Cell Culture: Grow cells on glass coverslips or in chamber slides.

-

Fixation: Fix the cells with 2-4% formaldehyde (B43269) or paraformaldehyde for 10-15 minutes at room temperature.[18][19]

-

Permeabilization: If the target protein is intracellular, permeabilize the cells with a detergent such as 0.2% Triton X-100 for 20 minutes.[19][20]

-

Blocking: Block non-specific binding sites with a blocking solution (e.g., 10% normal goat serum) for 1 hour.[19]

-

Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.[19]

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.[18]

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

-

Imaging: Visualize the stained cells using a fluorescence microscope.[19]

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent by targeting the fundamental processes of cell proliferation and metabolism. Its ability to modulate the AKT/GSK3β/c-Myc signaling pathway, leading to the downregulation of the key glutamine transporter ASCT2, represents a promising strategy for cancer therapy. The data presented in this guide underscore the need for further investigation into the therapeutic applications of this compound. Future research should focus on comprehensive preclinical studies to evaluate its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in a broader range of cancer models.[21][22][23] Additionally, combination studies with existing chemotherapeutic agents could reveal synergistic effects and provide new avenues for the treatment of resistant cancers.[11] A thorough understanding of the molecular interactions of this compound will be instrumental in its journey from a promising natural compound to a clinically viable therapeutic.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits the proliferation of breast cancer cells via ASCT2 down-regulation-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound induces apoptosis of colon cancer cells by inhibiting glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Properties of this compound, an Essential Component of Radix Codonopsis (Dangshen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Akt and c-Myc Differentially Activate Cellular Metabolic Programs and Prime Cells to Bioenergetic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound suppressed lung cancer in a mouse model by inhibiting epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. MTT (Assay protocol [protocols.io]

- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]

- 15. broadpharm.com [broadpharm.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cusabio.com [cusabio.com]

- 20. A single fixation protocol for proteome-wide immunofluorescence localization studies. [publications.scilifelab.se]

- 21. benchchem.com [benchchem.com]

- 22. scielo.br [scielo.br]

- 23. Comparative pharmacokinetic and bioavailability study of this compound in rats after administration of this compound and Codonopsis pilosula extract by ultra-performance LC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Lobetyolin: A Potential Therapeutic Agent for Alzheimer's Disease - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) continues to pose a significant challenge to global health, necessitating the exploration of novel therapeutic avenues. Lobetyolin (B1206583), a polyacetylene glycoside, has emerged as a compound of interest due to its demonstrated effects on a key pathological hallmark of AD: the aggregation of amyloid-beta (Aβ) peptides. Preclinical evidence, primarily from Caenorhabditis elegans models, suggests that this compound can mitigate Aβ aggregation and its associated toxicity. The proposed mechanisms of action include the modulation of cellular defenses against oxidative stress, a known contributor to Aβ pathology. This technical guide provides a comprehensive overview of the current research on this compound as a potential therapeutic agent for AD, detailing the available quantitative data, experimental methodologies, and hypothesized signaling pathways. It is important to note that while research into this compound's effect on Aβ is emerging, its impact on other crucial aspects of AD pathology, such as tau hyperphosphorylation and neuroinflammation, remains to be investigated.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. These pathologies lead to synaptic dysfunction, neuronal loss, and cognitive decline. Current therapeutic strategies have shown limited efficacy, highlighting the urgent need for novel drug candidates that can target the underlying pathological mechanisms of AD.

This compound, a polyacetylene glycoside, has been identified as a promising natural compound with potential neuroprotective properties. This guide will synthesize the existing scientific literature on this compound's effects relevant to Alzheimer's disease, with a focus on its impact on Aβ aggregation.

Quantitative Data on this compound's Effects

The primary quantitative data for this compound's efficacy in an Alzheimer's model comes from studies on the nematode Caenorhabditis elegans, a well-established model for studying Aβ toxicity.

| Table 1: Effect of this compound on Aβ Deposition in C. elegans (CL2006 strain) | | :--- | :--- | | This compound Concentration (µM) | Reduction in Aβ Deposits (%) | | 50 | 54.8 ± 9.4 | | Data derived from Thioflavin T (ThT) staining of Aβ plaques. | |

| Table 2: Effect of this compound on Paralysis Phenotype in C. elegans (CL4176 strain) | | :--- | :--- | | Treatment Group | Delay in Paralysis (%) | | this compound (50 µM) | 20.9 ± 4.5 | | Paralysis is induced by the expression of Aβ1-42. | |

Mechanism of Action

The precise mechanism by which this compound exerts its effects on Aβ aggregation is not fully elucidated. However, current research points towards two potential pathways:

Indirect Action via Oxidative Stress Reduction

This compound has been shown to modulate the expression of glutathione-S-transferases (GSTs), key enzymes in the cellular antioxidant defense system. Specifically, it is suggested to enhance the cellular defense against oxidative stress, a condition known to promote protein misfolding and aggregation, including that of Aβ. By mitigating oxidative stress, this compound may indirectly inhibit the formation of toxic Aβ aggregates.[1]

Hypothesized Direct Interaction with Aβ

It is also postulated that this compound may directly interact with Aβ monomers or early-stage oligomers.[1] This interaction could stabilize non-amyloidogenic conformations of the peptide, thereby preventing its assembly into neurotoxic fibrils. However, direct experimental evidence for this binding is currently lacking.[1]

Experimental Protocols

Solubilization of this compound

Due to its poor aqueous solubility, proper solubilization of this compound is critical for experimental studies.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline solution

Procedure:

-

Prepare a stock solution of this compound in 100% DMSO.

-

For in vivo studies, a co-solvent system is often employed. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

The final concentration of DMSO should be kept low to avoid cellular toxicity in in vitro assays.

Thioflavin T (ThT) Aggregation Assay

This assay is used to monitor the formation of amyloid fibrils in the presence of this compound.

Materials:

-

Monomeric Aβ1-42 peptide

-

Thioflavin T (ThT) solution

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound working solution

-

96-well black, clear-bottom plates

Procedure:

-

Prepare Aβ1-42 working solution in the assay buffer.

-

Add different concentrations of this compound to the wells of the microplate.

-

Add the Aβ1-42 solution to initiate aggregation.

-

Add ThT to each well.

-

Incubate the plate at 37°C with intermittent shaking.

-

Monitor fluorescence intensity (excitation ~440 nm, emission ~485 nm) over time.

-

The inhibitory effect of this compound is determined by comparing the aggregation kinetics (lag phase, maximum fluorescence) between treated and untreated samples.[1]

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology of Aβ aggregates.

Procedure:

-

After the ThT assay, take an aliquot of the Aβ solution.

-

Apply the sample to a carbon-coated copper grid.

-

Negatively stain the sample with a contrast agent (e.g., uranyl acetate).

-

Image the grid using a transmission electron microscope to observe the morphology of Aβ aggregates (e.g., fibrils, oligomers) in the presence and absence of this compound.[1]

Future Directions and Unexplored Areas

The current body of research on this compound's therapeutic potential for Alzheimer's disease is in its nascent stages and focuses primarily on its interaction with amyloid-beta. To establish this compound as a viable therapeutic candidate, several critical areas require thorough investigation:

-

Tau Pathology: There is currently no available data on the effect of this compound on tau hyperphosphorylation, a central pathological feature of AD. Future studies should investigate whether this compound can modulate the activity of kinases and phosphatases involved in tau phosphorylation.

-

Neuroinflammation: The role of neuroinflammation in the progression of AD is well-established. It is unknown if this compound possesses anti-inflammatory properties in the context of the central nervous system. Investigating its effects on microglial and astrocytic activation, and the production of pro-inflammatory cytokines is a crucial next step.

-

Synaptic Plasticity: Synaptic dysfunction is an early event in AD. Studies are needed to determine if this compound can protect against Aβ-induced synaptic toxicity and promote synaptic plasticity, which is essential for learning and memory.

-

In Vivo Mammalian Models: While the C. elegans model provides valuable initial insights, it is imperative to validate these findings in mammalian models of Alzheimer's disease to assess this compound's efficacy, bioavailability, and safety in a more complex biological system.

Conclusion

This compound presents an interesting starting point for the development of a novel therapeutic agent for Alzheimer's disease. The preliminary evidence of its ability to reduce amyloid-beta aggregation and toxicity in a preclinical model is promising. However, the lack of data on its effects on other key pathological hallmarks of AD, such as tauopathy and neuroinflammation, underscores the significant amount of research that is still required. The detailed experimental protocols and hypothesized mechanisms outlined in this guide are intended to provide a foundation for researchers to build upon as they further explore the therapeutic potential of this polyacetylene glycoside. A multi-faceted approach that investigates the full spectrum of AD pathology will be essential to determine if this compound can be translated into a clinically effective treatment.

References

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of Lobetyolin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobetyolin (B1206583), a polyacetylenic glycoside primarily isolated from the roots of Codonopsis pilosula, has garnered significant interest for its diverse pharmacological activities. A thorough understanding of its pharmacokinetic profile and bioavailability is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on preclinical studies in rodent models. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to serve as a valuable resource for the scientific community. While significant strides have been made in characterizing the oral pharmacokinetics and metabolism of this compound, this guide also highlights existing data gaps, such as the lack of intravenous pharmacokinetic data to determine absolute bioavailability and specific details on transporter-mediated disposition, to guide future research endeavors.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been primarily investigated in rats following oral administration. These studies reveal that this compound is rapidly absorbed, extensively metabolized, and exhibits low oral bioavailability.

Oral Bioavailability

The oral bioavailability of pure this compound has been reported to be low. In a comparative study, the bioavailability of pure this compound was found to be 3.90% relative to its administration as part of a Codonopsis pilosula extract, which had a higher relative bioavailability of 6.97%.[1] This suggests that other components within the plant extract may enhance the absorption or reduce the first-pass metabolism of this compound. The low bioavailability of the pure compound points towards either poor absorption from the gastrointestinal tract or significant first-pass metabolism.[1]

Table 1: Pharmacokinetic Parameters of this compound in Rats After Oral Administration

| Parameter | Pure this compound (10 mg/kg)[2] | This compound from C. pilosula Extract[3] |

| Tmax (h) | 1.0 ± 0.6 | Not explicitly stated, but no significant difference from pure form |

| Cmax (ng/mL) | 60.1 ± 33.1 | Not explicitly stated, but no significant difference from pure form |

| AUC0-t (ng·h/mL) | 212.4 ± 172.9 | - |

| AUC0-∞ (ng·h/mL) | 253.8 ± 192.6 | Statistically different from pure form (p < 0.05) |

| t1/2 (h) | 2.2 ± 1.1 | Statistically different from pure form (p < 0.05) |

| Relative Bioavailability (%) | 3.90 | 6.97 |

Data are presented as mean ± standard deviation.

Absorption

Following oral administration in rats, this compound is absorbed with a time to reach maximum plasma concentration (Tmax) of approximately 1.0 hour.[2] The rapid absorption suggests a relatively efficient uptake process from the gastrointestinal tract, although the low Cmax and AUC values indicate that the overall extent of absorption is limited.

Distribution

Specific studies detailing the tissue distribution of this compound are currently limited. The volume of distribution has not been reported, which would require intravenous administration data. Further research is needed to understand the extent and pattern of this compound distribution into various tissues and organs. Information on plasma protein binding of this compound is also not currently available in the public domain.

Metabolism

In vitro studies using rat liver microsomes have shown that this compound undergoes extensive metabolism.[4] A total of 30 metabolites have been identified, suggesting a complex metabolic profile. The primary metabolic pathways include:

-

Oxidation: Various hydroxylation and oxidation reactions.

-

Glucuronidation: Conjugation with glucuronic acid.

-

Glutathione Conjugation: Conjugation with glutathione.

The cytochrome P450 (CYP) enzymes implicated in the metabolism of the aglycone, lobetyol, include CYP2C19, CYP1A1, CYP2C9, and CYP1A2.[4] However, the specific CYP isoforms responsible for the metabolism of this compound itself and the quantitative contribution of each pathway remain to be fully elucidated.

Excretion

The primary route of excretion for this compound and its metabolites is believed to be through bile.[4] Quantitative data on the biliary and urinary excretion of the parent compound and its metabolites are necessary to fully characterize its elimination pathways.

Experimental Protocols

This section details the methodologies employed in the key pharmacokinetic and metabolism studies of this compound.

Animal Studies for Oral Pharmacokinetics

-